molecular formula C22H22N4OS B12154232 5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12154232
M. Wt: 390.5 g/mol
InChI Key: LDXCNYDCJJGYJR-UHFFFAOYSA-N
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Description

5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by oxidation.

    Introduction of the Naphthylmethylthio Group: This step involves the nucleophilic substitution of a suitable naphthylmethyl halide with the triazole intermediate.

    Attachment of the Methylethoxyphenyl Group: This is typically done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the methylethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the naphthylmethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of 1,2,4-triazole derivatives, including 5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine. The triazole ring is known for its ability to interact with biological targets involved in cancer progression.

  • Mechanism of Action : The compound's anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • Case Study : A synthesized derivative demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values below 100 μM. The mechanism involved mitochondrial dysfunction and activation of apoptotic pathways .

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit antimicrobial activity against a range of pathogens.

  • Inhibition Studies : In vitro tests have shown that related triazole compounds can effectively inhibit Gram-positive and Gram-negative bacteria. For example, modifications in the aniline group of similar compounds resulted in enhanced antibacterial activity against Staphylococcus aureus.

Fungicidal Activity

The triazole structure is widely recognized for its fungicidal properties, making it valuable in agricultural formulations.

  • Fungicidal Mechanism : Triazoles inhibit ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity. This mechanism makes them effective against various fungal pathogens affecting crops.

Plant Growth Regulation

Triazole compounds can also act as plant growth regulators, influencing plant development and stress responses.

  • Application Studies : Field trials have indicated that certain triazoles can enhance drought resistance in crops by modulating physiological responses to water stress .

Data Tables

Application AreaCompound ActivityReference
AnticancerSignificant cytotoxicity against MCF-7 and HCT-116
AntimicrobialEffective against Gram-positive bacteria
FungicidalInhibition of ergosterol biosynthesis
Plant Growth RegulationEnhanced drought resistance

Mechanism of Action

The mechanism of action of 5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the aromatic groups can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-(Naphthylmethylthio)-1,2,4-triazole: Lacks the methylethoxyphenyl group.

    5-Phenyl-1,2,4-triazole: Lacks both the naphthylmethylthio and methylethoxyphenyl groups.

    3-(Methylethoxy)phenyl-1,2,4-triazole: Lacks the naphthylmethylthio group.

Uniqueness

5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of both the naphthylmethylthio and methylethoxyphenyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity to specific targets and improve its overall pharmacological profile.

Biological Activity

5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₈H₁₈N₂OS
  • Molecular Weight: 306.41 g/mol

This compound features a triazole ring, which is pivotal for its biological activities due to its ability to interact with various biological targets.

Antimicrobial Activity

Triazoles are widely studied for their antimicrobial properties. Research indicates that derivatives of the triazole scaffold exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity: Studies have shown that compounds similar to this compound demonstrate effectiveness against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values often range from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Pathogen MIC (μg/mL)
Staphylococcus aureus0.125
Escherichia coli0.25
Pseudomonas aeruginosa0.5
Candida albicans1.0

Anticancer Activity

The potential anticancer effects of triazole derivatives have also been explored. Certain studies indicate that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways related to cell survival and death .

Anti-inflammatory Effects

Research has indicated that triazoles can possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for developing treatments for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of triazole compounds. Modifications at specific positions on the triazole ring can enhance or reduce activity:

  • Substituent Effects: The presence of electron-donating groups (e.g., methoxy or ethoxy groups) at the phenyl ring can significantly increase antimicrobial efficacy.
  • Ring Modifications: Alterations in the naphthyl group or the introduction of different alkyl chains can influence both potency and selectivity against various pathogens.

Case Studies

Several studies have reported on the synthesis and evaluation of triazole derivatives:

  • Study by Siddiqui et al.: This study synthesized various triazole derivatives and tested them against multiple bacterial strains, noting several compounds with MIC values lower than standard antibiotics .
  • Research by Prakash et al.: This research focused on hybrid compounds containing triazole moieties that exhibited enhanced antibacterial activity compared to their non-hybrid counterparts .

Properties

Molecular Formula

C22H22N4OS

Molecular Weight

390.5 g/mol

IUPAC Name

3-(naphthalen-1-ylmethylsulfanyl)-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C22H22N4OS/c1-15(2)27-19-11-6-9-17(13-19)21-24-25-22(26(21)23)28-14-18-10-5-8-16-7-3-4-12-20(16)18/h3-13,15H,14,23H2,1-2H3

InChI Key

LDXCNYDCJJGYJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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